molecular formula C23H30N2O4 B15105034 2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one

2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one

Cat. No.: B15105034
M. Wt: 398.5 g/mol
InChI Key: LYALESFSGPFWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyranone core, a benzylpiperazine moiety, and a dimethyl-oxobutoxy side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyranone core, followed by the introduction of the benzylpiperazine and dimethyl-oxobutoxy groups. Key steps may include:

    Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving suitable precursors under acidic or basic conditions.

    Attachment of the Benzylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Introduction of the Dimethyl-oxobutoxy Side Chain: This can be accomplished through esterification or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The benzylpiperazine moiety may bind to receptors or enzymes, modulating their activity. The pyranone core and dimethyl-oxobutoxy side chain can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-benzylpiperazin-1-yl)methyl]-4H-pyran-4-one: Lacks the dimethyl-oxobutoxy side chain.

    5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one: Lacks the benzylpiperazine moiety.

    4-benzylpiperazin-1-yl derivatives: Variations in the substitution pattern on the piperazine ring.

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)-4H-pyran-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-(3,3-dimethyl-2-oxobutoxy)pyran-4-one

InChI

InChI=1S/C23H30N2O4/c1-23(2,3)22(27)17-29-21-16-28-19(13-20(21)26)15-25-11-9-24(10-12-25)14-18-7-5-4-6-8-18/h4-8,13,16H,9-12,14-15,17H2,1-3H3

InChI Key

LYALESFSGPFWIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.